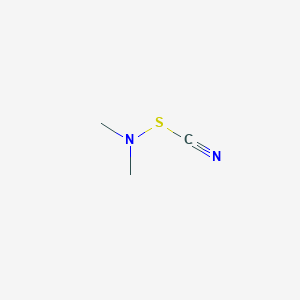
N-(2-(Diethylamino)ethyl)-2',6'-acetoxylidide, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride is a chemical compound known for its applications in various scientific fields. It is a hydrochloride salt form of a local anesthetic, which is used in medical and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, primary amines, and substituted amides .
Wissenschaftliche Forschungsanwendungen
N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell membrane permeability and ion channel function.
Medicine: Utilized as a local anesthetic in various medical procedures.
Wirkmechanismus
The compound exerts its effects by blocking sodium channels in nerve cells, which prevents the initiation and propagation of action potentials. This action results in the loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action.
Bupivacaine: Known for its longer duration of action compared to N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride.
Prilocaine: Often used in combination with other anesthetics for enhanced effect.
Uniqueness
N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Eigenschaften
CAS-Nummer |
77966-80-4 |
|---|---|
Molekularformel |
C16H27ClN2O |
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
2-(N-acetyl-2,6-dimethylanilino)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-6-17(7-2)11-12-18(15(5)19)16-13(3)9-8-10-14(16)4;/h8-10H,6-7,11-12H2,1-5H3;1H |
InChI-Schlüssel |
NEWUOCICXRVAMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCN(C1=C(C=CC=C1C)C)C(=O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14145192.png)







![3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B14145244.png)

![1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14145262.png)

